molecular formula C13H21NO B12578633 1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine CAS No. 634149-76-1

1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine

Cat. No.: B12578633
CAS No.: 634149-76-1
M. Wt: 207.31 g/mol
InChI Key: ITUXEBMIXRNDSZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine is an organic compound with a complex structure It is characterized by the presence of an ethanamine group attached to a phenyl ring substituted with ethoxy and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-Ethoxy-2,3,5-trimethylbenzaldehyde, which is then subjected to reductive amination using ethanamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanamine group.

    Substitution: The ethoxy and trimethyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-Ethoxy-2,3,5-trimethylbenzaldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy and trimethyl groups may enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethanamine
  • 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
  • 1-(2-Ethoxy-5-methylphenyl)ethanamine

Uniqueness

1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

634149-76-1

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-ethoxy-2,3,5-trimethylphenyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-6-15-13-8(2)7-12(11(5)14)9(3)10(13)4/h7,11H,6,14H2,1-5H3

InChI Key

ITUXEBMIXRNDSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1C)C(C)N)C)C

Origin of Product

United States

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